molecular formula C12H19NO2 B14477071 2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol CAS No. 66022-30-8

2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol

Cat. No.: B14477071
CAS No.: 66022-30-8
M. Wt: 209.28 g/mol
InChI Key: STQMKKXEVSASGG-UHFFFAOYSA-N
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Description

Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- is an organic compound with the chemical formula C11H17NO2 It is a type of ethanolamine derivative, characterized by the presence of an ethanol group attached to a phenoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- typically involves the reaction of 2-phenoxyethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-phenoxyethylamine attacks the methyl iodide, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted ethanol derivatives.

Scientific Research Applications

Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[methyl(phenylmethyl)amino]-: Similar structure but with a phenylmethyl group instead of a phenoxyethyl group.

    2-Methyl-1-phenyl-2-propanol: Another ethanolamine derivative with a different substitution pattern.

Uniqueness

Ethanol, 2-[methyl(1-methyl-2-phenoxyethyl)amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxyethyl group provides additional sites for chemical modification and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

66022-30-8

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[methyl(1-phenoxypropan-2-yl)amino]ethanol

InChI

InChI=1S/C12H19NO2/c1-11(13(2)8-9-14)10-15-12-6-4-3-5-7-12/h3-7,11,14H,8-10H2,1-2H3

InChI Key

STQMKKXEVSASGG-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)N(C)CCO

Origin of Product

United States

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